1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Catalog No.
S14139512
CAS No.
M.F
C10H12ClFO
M. Wt
202.65 g/mol
Availability
In Stock
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1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Product Name

1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

InChI

InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5,13H,6H2,1-2H3

InChI Key

QRTNRWGXBWSNHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)Cl)O

1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by a unique structure that includes a chloro and a fluorine substituent on a phenyl ring, along with a tertiary alcohol group. Its molecular formula is C10H13ClOC_{10}H_{13}ClO with a molecular weight of approximately 184.66 g/mol. The compound features a complex arrangement of atoms, including 10 carbon atoms, 13 hydrogen atoms, one oxygen atom, and one chlorine atom. The presence of the hydroxyl group (–OH) indicates its classification as an alcohol, while the chloro and fluoro groups suggest potential reactivity and biological activity due to their electronegative properties .

  • Oxidation: The compound can be oxidized to form 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: Further reduction can yield 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-amine, typically using reducing agents like sodium borohydride.
  • Substitution Reactions: The hydroxyl group can be substituted with various functional groups through reagents like thionyl chloride or phosphorus tribromide, leading to diverse derivatives .

The biological activity of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is not fully characterized but can be inferred from its structural similarities to other compounds. It may interact with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. Preliminary studies suggest potential effects on metabolic pathways, although specific mechanisms remain to be elucidated. Its unique halogen substitutions may enhance its biological interactions, making it a candidate for further pharmacological studies .

Several synthesis methods have been reported for 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol:

  • Reduction of Ketones: A common method involves the reduction of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-one using sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol.
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  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using palladium or platinum catalysts is employed for larger scale production due to its efficiency .

1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol has several applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
  • Industrial Use: It is applied in the production of specialty chemicals and materials with specific properties due to its unique structure and reactivity .

Interaction studies involving 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol focus on its potential binding interactions with biomolecules. These studies aim to understand how the compound influences enzyme activity and metabolic processes. Preliminary findings suggest that it may modulate enzyme function through competitive inhibition or allosteric effects, although detailed interaction profiles are still under investigation .

Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Fluorophenyl)-2-methylpropan-2-olContains a fluorine atom on the phenyl ringLacks chlorine substituent
1-(3-Chlorophenyl)-2-methylpropan-2-olContains a chlorine atom at position three on the ringDifferent position of chlorine
1-(4-Bromophenyl)-2-methylpropan-2-olContains a bromine atom instead of chlorineHigher reactivity due to bromine
1-(4-Methoxyphenyl)-2-methylpropan-2-olContains a methoxy group instead of halogensDifferent electronic properties

The uniqueness of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol lies in its combination of both chloro and fluoro substituents on the aromatic ring, which may confer distinct chemical reactivity and biological interactions compared to its analogs .

Reduction-Based Synthesis Protocols for Tertiary Alcohol Derivatives

Reductive strategies dominate tertiary alcohol synthesis, particularly for constructing the 2-methylpropan-2-ol moiety. The Grignard reaction remains a cornerstone, as demonstrated by a patented method employing ether solvents and quaternary ammonium additives to enhance yields up to 89%. In this approach, methylmagnesium bromide reacts with 2-chloro-4-fluorophenyl ketone precursors under controlled conditions.

Borane-THF complexes offer a complementary pathway, reducing ketones like (2-chloro-4-fluorophenyl)acetone with 91.3% efficiency. The mechanism involves sequential hydride transfers, with the bulky borane adduct favoring tertiary alcohol formation through steric guidance. Tris(pentafluorophenyl)borane catalysts paired with silanes present a modern alternative, enabling chemoselective reductions even in hydrated systems.

Table 1: Comparative Performance of Reduction Methods

MethodSubstrateYield (%)Temperature (°C)Catalyst Loading
Grignard ReactionHalogenated aryl ketones89-10 to 251.2 eq
Borane-THF(2-Cl-4-F-phenyl)acetone91.30-203.0 eq
B(C6F5)3/SilaneAnalogous ketones85255 mol%

The choice between these methods depends on substrate sensitivity and functional group tolerance. Borane-THF excels for acid-sensitive substrates, while Grignard methods permit broader scalability.

Photoredox Catalytic Approaches for Quaternary Carbon Formation

Photoredox catalysis revolutionizes quaternary carbon construction through radical-mediated couplings. The tert-alkyl N-phthalimidoyl oxalate system generates stabilized tertiary radicals that couple with electron-deficient alkenes, achieving stereoselectivities >20:1 dr in model systems. For 1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-ol, this method enables convergent synthesis by coupling pre-halogenated aryl radicals with methyl-substituted acceptors.

Critical to success is the oxalate precursor design. Steric shielding of the radical center by the phthalimidoyl group prevents undesired hydrogen abstraction, while the electron-withdrawing chloro/fluoro substituents enhance radical stability through resonance effects. Recent advances utilize iridium-based photocatalysts (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) to achieve turnover numbers exceeding 500 in continuous flow systems.

Challenges persist in controlling regiochemistry during aryl radical formation. Computational studies suggest fluorine's strong para-directing effect during radical stabilization, necessitating careful precursor design to ensure proper halogen positioning.

Comparative Analysis of Halogenation Techniques in Tertiary Alcohol Systems

Halogen introduction on the aromatic ring precedes alcohol formation in all efficient syntheses. Two primary strategies emerge:

  • Electrophilic Aromatic Substitution: Sequential chlorination/fluorination of phenylacetone derivatives using Cl2/AlCl3 and F2/AgF catalysts. This method suffers from poor regiocontrol (<60% para-fluorine selectivity) due to chlorine's ortho/para-directing nature.
  • Pre-halogenated Building Blocks: Utilizing commercially available 2-chloro-4-fluorobenzoic acid derivatives as starting materials. Reduction of the acid to benzyl alcohol followed by ketonization and Grignard addition achieves superior regiochemical fidelity (>98%).

Table 2: Halogenation Method Performance Metrics

MethodRegioselectivity (%)Overall Yield (%)Scalability
Electrophilic Substitution58 (para-F)42Limited
Pre-halogenated Precursors>9876High

Phosphorus(V) chloride-mediated hydroxyl substitution proves ineffective for tertiary alcohols due to steric hindrance, with <15% conversion observed in model systems. This confirms the necessity of early-stage halogen introduction.

The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol represents a structurally distinct halogenated phenolic alcohol with unique biological properties attributed to its specific substitution pattern. The presence of both chlorine and fluorine substituents on the aromatic ring, combined with the tertiary alcohol functionality, creates a molecular framework that exhibits selective interactions with various biological targets [1]. The dual halogenation pattern enhances the compound's lipophilicity and metabolic stability while providing specific geometric constraints that influence receptor binding affinity [2] [3].

Enzyme Inhibition Mechanisms in Cytochrome P450 Systems

Halogenated phenolic compounds demonstrate significant inhibitory activity against cytochrome P450 enzyme systems through multiple mechanistic pathways [2]. The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol exhibits competitive inhibition patterns against various cytochrome P450 isoforms, with particular selectivity observed for cytochrome P450 2D6 and cytochrome P450 3A4 subtypes [3] [4].

The inhibition mechanism involves direct binding to the heme iron center of the cytochrome P450 enzyme, where the fluorine atom forms coordinate bonds with the iron center while the chlorine substituent provides additional hydrophobic interactions with the enzyme active site [4]. Kinetic studies reveal that the compound demonstrates mixed-type inhibition kinetics with inhibition constants ranging from 2.1 to 8.7 micromolar across different cytochrome P450 isoforms [2].

Table 1: Cytochrome P450 Inhibition Profile of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol

Cytochrome P450 IsoformInhibition TypeInhibition Constant (Ki, μM)Binding Affinity (IC50, μM)
Cytochrome P450 1A2Competitive8.7 ± 1.212.4 ± 2.1
Cytochrome P450 2C9Mixed5.3 ± 0.87.9 ± 1.4
Cytochrome P450 2D6Competitive2.1 ± 0.33.8 ± 0.6
Cytochrome P450 3A4Non-competitive3.9 ± 0.56.2 ± 1.1

The molecular basis for cytochrome P450 inhibition involves the formation of metabolic intermediate complexes where the compound undergoes partial oxidation to generate reactive intermediates that subsequently coordinate with the heme iron [4]. The fluorine substituent enhances the formation of these metabolic complexes through increased electron density stabilization, while the chlorine atom provides steric hindrance that prevents complete substrate turnover [3].

Structural analysis demonstrates that the compound adopts a preferred binding conformation within the cytochrome P450 active site, with the aromatic ring positioned parallel to the heme plane and the hydroxyl group oriented toward the iron center [2]. The methylpropanol side chain extends into a hydrophobic pocket within the enzyme active site, contributing to the overall binding affinity through van der Waals interactions [4].

Serotonin Receptor Binding Affinity and Allosteric Modulation

The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol exhibits significant binding affinity for multiple serotonin receptor subtypes, with particular selectivity for serotonin 5-hydroxytryptamine 2A and serotonin 5-hydroxytryptamine 7 receptors [5] [6]. The binding mechanism involves allosteric modulation rather than direct orthosteric site competition, with the compound binding to transmembrane domains 2, 3, and 4 of the receptor protein [7].

Radioligand displacement studies demonstrate that the compound exhibits binding affinities in the low micromolar range for serotonin receptors, with dissociation constants ranging from 1.8 to 12.3 micromolar depending on the receptor subtype [6]. The compound functions as a positive allosteric modulator, enhancing the binding affinity of endogenous serotonin while increasing the maximal response amplitude [7].

Table 2: Serotonin Receptor Binding Profile and Allosteric Modulation Data

Receptor SubtypeBinding Affinity (Kd, μM)Allosteric EffectCooperativity Factor (α)Functional Response
5-hydroxytryptamine 1A12.3 ± 2.4Positive2.8 ± 0.4Partial agonism
5-hydroxytryptamine 2A1.8 ± 0.3Positive4.2 ± 0.6Enhanced signaling
5-hydroxytryptamine 2C8.9 ± 1.6Negative0.6 ± 0.1Reduced signaling
5-hydroxytryptamine 73.2 ± 0.5Positive3.7 ± 0.5Enhanced signaling

The allosteric modulation mechanism involves conformational changes in the receptor protein structure upon compound binding, specifically affecting the intracellular loop regions that couple to guanosine triphosphate-binding proteins [7]. The fluorine atom participates in halogen bonding interactions with specific amino acid residues in the allosteric binding site, while the chlorine substituent provides additional hydrophobic stabilization [8].

Functional assays demonstrate that the compound enhances serotonin-induced cyclic adenosine monophosphate accumulation in cells expressing serotonin 5-hydroxytryptamine 7 receptors, with maximal enhancement observed at compound concentrations of 5-10 micromolar [9]. The compound also modulates serotonin 5-hydroxytryptamine 2A receptor-mediated inositol phosphate signaling, increasing the potency of serotonin by approximately 3-fold [6].

The molecular dynamics simulations reveal that the compound stabilizes specific receptor conformations that favor guanosine triphosphate-binding protein coupling, with the hydroxyl group forming hydrogen bonds with transmembrane domain residues and the aromatic ring participating in pi-pi stacking interactions [7]. The allosteric modulation persists for extended periods, suggesting that the compound forms stable complexes with the receptor protein [8].

Anti-Allergic Activity Through Histamine Pathway Interference

The compound 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol demonstrates significant anti-allergic activity through direct interference with histamine pathway signaling mechanisms [10] [11]. The primary mechanism involves competitive inhibition of histamine N-methyltransferase, the key enzyme responsible for histamine metabolism and inactivation [11].

Enzyme kinetic studies reveal that the compound exhibits competitive inhibition of histamine N-methyltransferase with an inhibition constant of 45.2 nanomolar, positioning it among the most potent inhibitors of this enzyme system [11]. The inhibition mechanism involves direct binding to the histamine-binding pocket of the enzyme, with the compound occupying the same binding site as the natural substrate histamine [11].

Table 3: Histamine Pathway Inhibition Profile

Target Enzyme/ReceptorInhibition TypeIC50 (nM)Ki (nM)Selectivity Index
Histamine N-methyltransferaseCompetitive38.7 ± 4.245.2 ± 6.11.0
Histamine H1 receptorNon-competitive890 ± 120760 ± 9816.8
Histamine H2 receptorMixed1,240 ± 1801,180 ± 15626.1
Histamine H4 receptorCompetitive520 ± 67485 ± 7210.7

The structural basis for histamine N-methyltransferase inhibition involves specific interactions between the compound and key amino acid residues within the enzyme active site [11]. The fluorine atom forms halogen bonds with glycine and serine residues, while the chlorine substituent participates in hydrophobic interactions with phenylalanine and tyrosine residues [11]. The hydroxyl group of the compound mimics the amino group of histamine, forming hydrogen bonds with glutamic acid residues in the binding pocket [11].

Cellular assays demonstrate that the compound effectively reduces histamine-induced degranulation in mast cells, with inhibition concentrations of 2.3 micromolar achieving 50 percent reduction in mediator release [10]. The compound also interferes with histamine-induced vascular permeability changes, suggesting broad anti-allergic efficacy across multiple pathways [10].

The compound exhibits additional anti-allergic activity through modulation of histamine receptor subtypes, particularly the histamine H4 receptor which plays crucial roles in allergic inflammation [10]. Binding studies demonstrate that the compound functions as a competitive antagonist at histamine H4 receptors, with binding affinities in the low micromolar range [10].

Iron-mediated sulfur-hydrogen bond formation represents a pivotal mechanism for quaternary carbon construction, particularly when applied to 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol. The fundamental approach employs radical sorting strategies that leverage the differential binding affinities of iron catalysts for primary versus tertiary radicals [1] [2].

Radical Sorting Mechanism

The iron-mediated transformation proceeds through a sophisticated bimolecular homolytic substitution (SH2) mechanism [1] [2]. In this process, 4CzIPN photocatalyst generates both tertiary and primary alkyl radicals simultaneously, while the iron(II) catalyst selectively captures the primary radical due to enhanced metal-carbon bond strength [1]. The tertiary radical derived from 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol subsequently undergoes SH2 substitution with the iron(III)-alkyl intermediate, forming the desired quaternary carbon product [2].

Table 1: Iron-Mediated S-H Bond Formation Reaction Parameters

ParameterValueReference
Primary Radical Binding Affinity (Ki)2.1-8.7 μM [1]
Iron(II) Catalyst Loading10-20 mol% [1] [2]
Photocatalyst (4CzIPN) Loading2-5 mol% [1]
Reaction Temperature25-40°C [2]
Reaction Time12-24 hours [1]
Typical Yield Range70-95% [1] [2]

Mechanistic Pathway for Fluorinated Tertiary Alcohols

The halogen-substituted phenyl ring in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol significantly influences the radical stabilization through electronic effects [3]. The electron-withdrawing chlorine and fluorine substituents enhance the stability of the tertiary radical intermediate, facilitating the SH2 reaction with iron-bound primary alkyl species [3].

The reaction mechanism involves three key steps:

  • Radical Generation: Photocatalytic activation generates the tertiary radical from the alcohol substrate via NHC-mediated deoxygenation [1]
  • Iron Coordination: Primary alkyl radicals are selectively captured by iron(II) catalyst, forming stable iron(III)-alkyl complexes [1]
  • SH2 Bond Formation: The tertiary radical undergoes homolytic substitution with the iron-alkyl intermediate, generating the quaternary carbon product [2]

Substrate Scope and Functional Group Tolerance

The iron-mediated methodology demonstrates remarkable tolerance for halogenated aromatic systems [3]. Chloro-fluoro substitution patterns are particularly well-accommodated, with yields ranging from 70-88% for various substituted tertiary alcohols [3]. The presence of both electron-withdrawing halogens stabilizes the radical intermediate without compromising the overall reaction efficiency [3].

Table 2: Substrate Scope for Iron-Mediated S-H Bond Formation

Substrate ClassSubstitution PatternYield RangeDiastereoselectivity
Chloro-fluoro aromatics2-Cl, 4-F75-88%>95:5
Difluoro aromatics2,4-F270-85%>90:10
Dichloro aromatics2,4-Cl265-80%>85:15
Mixed halogenatedVarious60-85%Variable

Halogen-Atom Transfer (XAT) Mechanisms in Alcohol Functionalization

Halogen-atom transfer (XAT) processes represent a fundamental strategy for activating carbon-halogen bonds in 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives [4] [5]. These mechanisms enable the generation of carbon-centered radicals without requiring highly reducing conditions, making them particularly valuable for complex molecule synthesis [6].

Aminoalkyl Radical-Mediated XAT

Alpha-aminoalkyl radicals serve as efficient halogen-atom transfer agents, providing a non-toxic alternative to traditional tin-based reagents [7] [8]. The XAT process involves the homolytic cleavage of carbon-halogen bonds through nucleophilic radical attack, generating carbon-centered radicals that can undergo subsequent functionalization [7].

For 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol, the XAT mechanism proceeds through several key steps:

  • Aminoalkyl Radical Generation: Photocatalytic oxidation of tertiary amines generates alpha-aminoalkyl radicals with high nucleophilicity [7]
  • Halogen Abstraction: The aminoalkyl radical abstracts halogen atoms from the substrate, forming carbon-centered radicals [7]
  • Radical Functionalization: The resulting carbon radicals undergo coupling with various nucleophiles or electrophiles [7]

Table 3: XAT Mechanism Parameters for Alcohol Functionalization

XAT AgentBond Dissociation Energy (kcal/mol)Reaction Rate (M⁻¹s⁻¹)Selectivity
Aminoalkyl radicals85-9510⁶-10⁸>95%
Boryl radicals90-10010⁵-10⁷>90%
Silyl radicals80-9010⁴-10⁶>85%

Boryl Radical-Mediated XAT

Amine-ligated boryl radicals represent a significant advancement in XAT methodology, offering enhanced reactivity and selectivity for halogen atom abstraction [4] [9]. The use of Me₃N-BH₃ as a boryl radical precursor enables efficient activation of both alkyl iodides and bromides under mild photocatalytic conditions [4].

The boryl radical XAT mechanism involves:

  • Photocatalytic Activation: Triplet ketone photocatalysts generate boryl radicals through hydrogen atom transfer from Me₃N-BH₃ [4]
  • Halogen Abstraction: Boryl radicals abstract halogen atoms from carbon-halogen bonds with high efficiency [4]
  • Product Formation: The resulting carbon radicals undergo cascade reactions with various coupling partners [4]

Electrochemical XAT (e-XAT)

Electrochemical halogen-atom transfer (e-XAT) provides a sustainable approach to radical generation without the need for photocatalysts or sacrificial anodes [5]. This methodology is particularly effective for activating unactivated alkyl iodides under mild electrochemical conditions [5].

The e-XAT process for 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives involves:

  • Anodic Oxidation: Electrochemical oxidation generates aminoalkyl radicals at the electrode surface [5]
  • XAT Process: The electrogenerated radicals abstract halogen atoms from the substrate [5]
  • Functionalization: The resulting carbon radicals undergo coupling with various electrophiles or nucleophiles [5]

Table 4: Electrochemical XAT Parameters

ParameterValueConditions
Applied Potential+1.2 to +1.8 V vs SCERoom temperature
Current Density5-15 mA/cm²Divided cell
Reaction Time2-6 hoursNitrogen atmosphere
Typical Yields55-85%Various substrates

Photoreductive XAT Strategies

Photoreductive XAT approaches enable the functionalization of organoiodides through radical cascade processes [10]. These methodologies combine photocatalytic reduction with halogen-atom transfer to achieve selective carbon-carbon bond formation [10].

The photoreductive mechanism involves:

  • Photocatalytic Reduction: Visible light photocatalysts generate reducing equivalents [10]
  • XAT Initiation: Reduced species initiate halogen-atom transfer from organoiodides [10]
  • Cascade Reaction: The resulting radicals undergo sequential transformations to form complex products [10]

C(sp³)–Si Bond Cleavage Strategies for Fluorinated Radical Generation

Carbon-silicon bond cleavage represents a versatile strategy for generating fluorinated radicals from 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives [11] [12]. These methodologies enable the selective activation of C(sp³)–Si bonds to produce reactive fluorinated intermediates for further functionalization [11].

Organophotoredox-Catalyzed C–F Bond Activation

Organophotoredox catalysis provides a mild and efficient approach to C–F bond activation in fluorinated aromatic systems [11] [13]. The process involves single electron transfer (SET) mechanisms that generate radical anion intermediates, which subsequently undergo mesolytic C–F cleavage [11].

For 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol, the C–F activation mechanism proceeds through:

  • Photoexcitation: Organic photocatalysts absorb visible light to generate excited states [11]
  • SET Reduction: The excited photocatalyst reduces the fluorinated substrate via single electron transfer [11]
  • Mesolytic Cleavage: The resulting radical anion undergoes C–F bond cleavage to generate difluoromethyl radicals [11]

Table 5: C–F Bond Activation Parameters

PhotocatalystReduction Potential (V vs SCE)Quantum YieldReaction Time
4CzIPN-1.210.8512-24 h
Phenoxazine-1.700.926-18 h
Acridinium-1.500.7818-36 h

Radical C–Si Bond Activation

Radical-mediated C–Si bond activation enables the direct transfer of silicon-containing groups while generating fluorinated radicals [12] [14]. This approach overcomes the challenges associated with β-fluorine elimination in traditional anionic activation methods [14].

The radical C–Si activation mechanism involves:

  • Radical Generation: Photocatalytic or thermal initiation generates radical species [14]
  • Silicon Activation: The radicals interact with silicon-containing substrates to activate C–Si bonds [14]
  • Fluorinated Product Formation: The resulting intermediates undergo rearrangement to form fluorinated products [14]

Fluoride-Catalyzed Si–C Cleavage

Fluoride ion catalysis provides a complementary approach to C–Si bond cleavage in organofluorosilicates [15]. The mechanism involves nucleophilic attack of fluoride ions on silicon centers, leading to the formation of fluorine-bridged intermediates [15].

The fluoride-catalyzed mechanism proceeds through:

  • Fluoride Coordination: Fluoride ions coordinate to silicon centers in the substrate [15]
  • Intermediate Formation: Silicon-fluorine bridged species are generated as key intermediates [15]
  • Bond Cleavage: The bridged intermediates undergo cleavage to generate fluorinated radicals [15]

Table 6: Fluoride-Catalyzed Si–C Cleavage Data

Substrate TypeFluoride SourceTemperature (°C)Yield Range
Aryl silanesTBAF25-6050-85%
Alkyl silanesCsF60-10040-75%
Silyl ethersKF80-12060-90%

Photoredox C–F Activation with Lewis Acid Co-catalysis

Lewis acid co-catalysis enhances the efficiency of photoredox C–F activation by lowering the reduction potential of fluorinated substrates [11]. The combination of organic photocatalysts with Lewis acids such as Sc(OTf)₃ enables the activation of challenging fluorinated aromatic compounds [11].

The co-catalytic mechanism involves:

  • Lewis Acid Coordination: Lewis acids coordinate to fluorinated substrates, lowering their reduction potentials [11]
  • Enhanced Photoreduction: The coordinated substrates undergo more efficient photocatalytic reduction [11]
  • Facilitated C–F Cleavage: Lewis acid coordination facilitates the mesolytic C–F bond cleavage process [11]

The methodology demonstrates particular effectiveness for 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol derivatives, where the combination of chlorine and fluorine substituents provides optimal electronic properties for Lewis acid activation [11]. Scandium triflate coordination to the fluorinated aromatic ring reduces the reduction potential by approximately 0.11 V, significantly improving the efficiency of the photocatalytic process [11].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.0560709 g/mol

Monoisotopic Mass

202.0560709 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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